![molecular formula C18H20N2O5S B2569389 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-sulfamoylphenyl)acetamide CAS No. 941947-90-6](/img/structure/B2569389.png)
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-sulfamoylphenyl)acetamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as DBIBO-SA and has been shown to have a range of biochemical and physiological effects. In We will also discuss future directions for research on this compound.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-sulfamoylphenyl)acetamide involves the reaction of 2,2-dimethyl-3H-1-benzofuran-7-ol with N-(4-sulfamoylphenyl)acetamide in the presence of a suitable reagent to form the desired product.
Starting Materials
2,2-dimethyl-3H-1-benzofuran-7-ol, N-(4-sulfamoylphenyl)acetamide
Reaction
Step 1: Dissolve 2,2-dimethyl-3H-1-benzofuran-7-ol (1.0 g, 5.0 mmol) and N-(4-sulfamoylphenyl)acetamide (1.5 g, 5.0 mmol) in dry dichloromethane (20 mL) in a round-bottom flask., Step 2: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir for 10 minutes., Step 3: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.5 g, 7.2 mmol) to the reaction mixture and stir for 4 hours at room temperature., Step 4: Filter the reaction mixture to remove the dicyclohexylurea byproduct., Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 6: Purify the crude product by column chromatography using a suitable solvent system to obtain the pure product as a white solid.
Mecanismo De Acción
The mechanism of action of DBIBO-SA is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. DBIBO-SA has also been shown to induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
DBIBO-SA has a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. DBIBO-SA has also been shown to induce apoptosis in cancer cells. In addition, DBIBO-SA has been shown to reduce inflammation in animal models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBIBO-SA has several advantages for lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily produced in large quantities. DBIBO-SA is also stable and has a long shelf life. However, there are some limitations to using DBIBO-SA in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, DBIBO-SA is not water-soluble, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on DBIBO-SA. One area of research is to further explore its mechanism of action. This could involve studying the interaction of DBIBO-SA with specific enzymes and proteins. Another area of research is to explore the potential use of DBIBO-SA in combination with other drugs for the treatment of cancer and inflammation. Finally, future research could investigate the potential use of DBIBO-SA in other areas of scientific research, such as neurodegenerative diseases.
Aplicaciones Científicas De Investigación
DBIBO-SA has been studied for its potential use in scientific research. One area of research where this compound has been explored is in the field of cancer research. Studies have shown that DBIBO-SA can inhibit the growth of cancer cells and induce apoptosis. DBIBO-SA has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that DBIBO-SA can reduce inflammation in animal models of arthritis.
Propiedades
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-18(2)10-12-4-3-5-15(17(12)25-18)24-11-16(21)20-13-6-8-14(9-7-13)26(19,22)23/h3-9H,10-11H2,1-2H3,(H,20,21)(H2,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKWRIPHBFYFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-sulfamoylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B2569306.png)
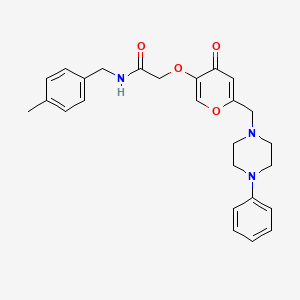
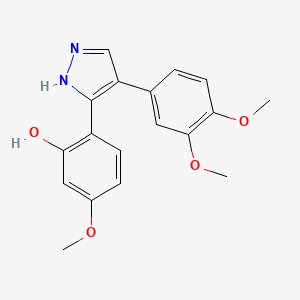
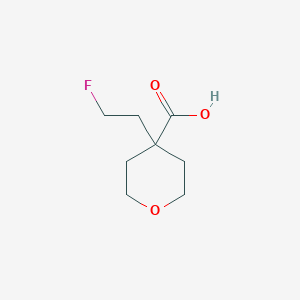
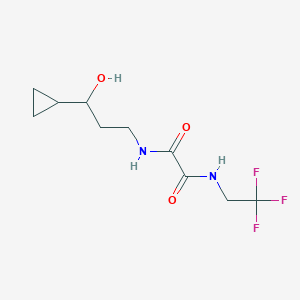
![5-Bromo-1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2569313.png)
![2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2569314.png)
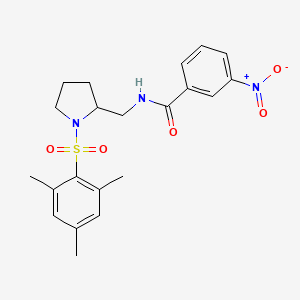
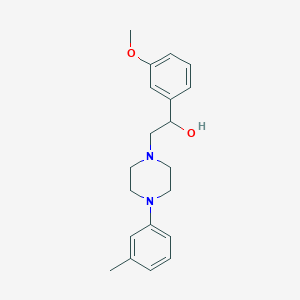
![1-(indolin-1-yl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone](/img/structure/B2569320.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2569322.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B2569325.png)
![2-hydroxy-N-(3-methoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2569326.png)
